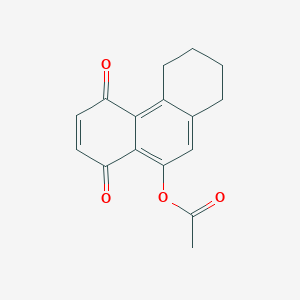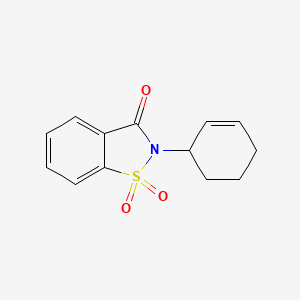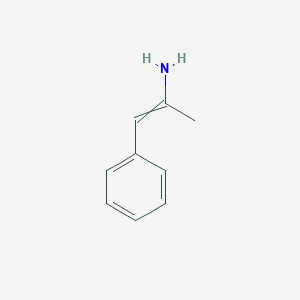![molecular formula C7H8N2OS B14333069 6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one CAS No. 105173-88-4](/img/structure/B14333069.png)
6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a prop-2-en-1-yl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one typically involves the reaction of pyrimidine derivatives with prop-2-en-1-yl sulfanyl reagents under controlled conditions. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with a prop-2-en-1-yl sulfanyl halide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the sulfanyl group.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The sulfanyl group can interact with various enzymes or receptors, modulating their activity. The pyrimidine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Thiophene derivatives: These compounds also contain sulfur and have similar applications in medicinal chemistry.
Imidazole derivatives: These compounds share the heterocyclic structure and are known for their broad range of biological activities.
Uniqueness: 6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one is unique due to the presence of both the pyrimidine ring and the prop-2-en-1-yl sulfanyl group, which confer specific chemical and biological properties
Properties
CAS No. |
105173-88-4 |
|---|---|
Molecular Formula |
C7H8N2OS |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
6-prop-2-enylsulfanyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C7H8N2OS/c1-2-5-11-6-3-4-8-7(10)9-6/h2-4H,1,5H2,(H,8,9,10) |
InChI Key |
SOXPDHQJRNDOKC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=CC=NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)






![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)




![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
